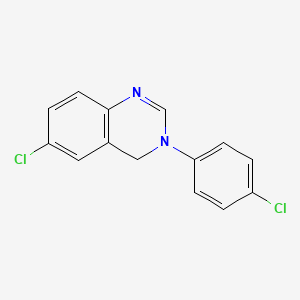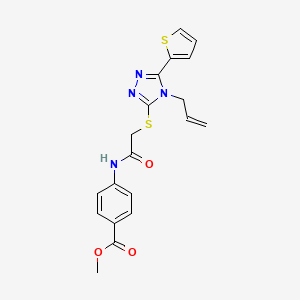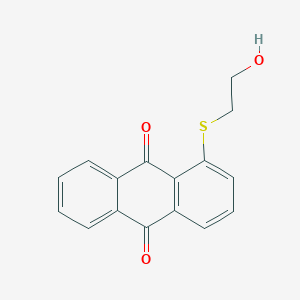![molecular formula C17H17FN2OS2 B12010900 3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 573669-02-0](/img/structure/B12010900.png)
3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidinone core, which is a fused ring system containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidinone core, followed by the introduction of the ethyl, fluorobenzyl, and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Analyse Des Réactions Chimiques
3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, where nucleophiles like amines or thiols can replace the fluorine atom.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, often using acidic or basic catalysts
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against certain bacterial strains, making it a candidate for antimicrobial research.
Medicine: Research has indicated potential antitubercular activity, suggesting its use in developing new treatments for tuberculosis.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis in bacteria .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones with different substituents. For example:
2-((3-Chlorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its biological activity and chemical reactivity.
3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: The position of the fluorine atom on the benzyl group can influence the compound’s properties and interactions with molecular targets
Propriétés
Numéro CAS |
573669-02-0 |
|---|---|
Formule moléculaire |
C17H17FN2OS2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17FN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3 |
Clé InChI |
CEXRKHUBUNNMLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)F)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12010832.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)

![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)




